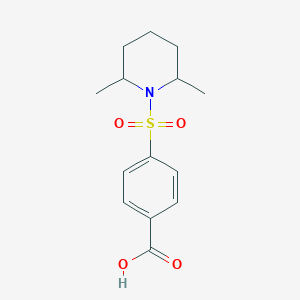
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid involves several steps. One common method includes the reaction of 4-sulfamoylbenzoic acid with 2,6-dimethylpiperidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function . The compound may also interact with cellular pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid can be compared with other similar compounds, such as:
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group.
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)phenol: This compound has a phenol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Biologische Aktivität
4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and enzyme inhibitory properties. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound features a benzoic acid moiety linked to a sulfonyl group, which is further attached to a 2,6-dimethylpiperidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways. For instance, studies on related sulfamoyl compounds have shown their effectiveness in enhancing NF-κB activity, which plays a crucial role in inflammatory responses. This suggests that this compound may also possess similar activity by acting as an immunomodulator .
2. Antibacterial Activity
The antibacterial effects of sulfonamide derivatives are well-documented. In vitro studies have demonstrated that compounds with piperidine and sulfonyl functionalities can inhibit the growth of various bacterial strains. For example, compounds structurally related to this compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
3. Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit significant activity. The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Preliminary studies suggest that similar compounds can serve as effective AChE inhibitors with low IC50 values, indicating a potential role for this compound in treating conditions like Alzheimer's disease .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activities. Modifications at various positions of the piperidine or benzoic acid moieties may lead to enhanced potency and selectivity against specific biological targets.
Eigenschaften
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-4-3-5-11(2)15(10)20(18,19)13-8-6-12(7-9-13)14(16)17/h6-11H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQKRQFZYFUWFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














